molecular formula C9H14O2 B8516682 2-Methylspiro[3.3]heptane-2-carboxylic acid

2-Methylspiro[3.3]heptane-2-carboxylic acid

Cat. No. B8516682
M. Wt: 154.21 g/mol
InChI Key: VTWGNAZOWBHJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylspiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylspiro[3.3]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylspiro[3.3]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methylspiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-8(7(10)11)5-9(6-8)3-2-4-9/h2-6H2,1H3,(H,10,11)

InChI Key

VTWGNAZOWBHJJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods II

Procedure details

A slurry of 2.15 g (44.2 mmol) of sodium hydride (50% in oil) in 45.0 ml of dry THF was stirred under argon at -20° C. A solution of 5.52 g (40.0 mmol) of spiro[3.3]heptane-2-carboxylic acid in 5.0 ml of dry THF was added dropwise. The reaction mixture was stirred for 0.5 hr at -20° C. A solution of 44.5 mmol of freshly-prepared, -20° C lithium diisopropylamide in 31.0 ml of THF was added to the reaction mixture. The reaction mixture was stirred for 0.3 hr at 0° C. Methyl iodide (2.80 ml, 44.5 mmol) was added, and the reaction mixture stirred an additional 2.0 hr at 25° C. The reaction mixture was cooled to -20° C and the reaction quenched by careful addition of cold 10% aqueous HCl. The mixture was extracted with 1:1 ethylacetate-ether. The extracts were washed with brine, then dried (MgSO4), filtered, and solvents evaporated in vacuo. The residue was dissolved in 1 N NaOH and extacted three times with ether. The aqueous layer was acidified with 6 N HCl and extracted with 1:1 ethyl-acetate-ether. These extracts were washed with brine, dried (MgSO4), filtered and evaporated in vacuo to yield 5.1 g of 2-methylspiro[3.3]heptane-2-carboxylic acid as a light yellow oil (82.5%).
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2.15 g
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45 mL
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5.52 g
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5 mL
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31 mL
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